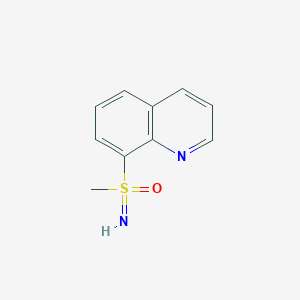

Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone

Description

Imino(methyl)(quinolin-8-yl)-lambda⁶-sulfanone (CAS 2059936-54-6, molecular formula C₁₀H₁₁N₂OS) is a sulfoximine derivative characterized by a quinolin-8-yl substituent. Sulfoximines, including this compound, have gained prominence in medicinal chemistry due to their unique electronic properties, metabolic stability, and versatility as bioisosteres for sulfones or carbonyl groups . The compound is commercially available at >95% purity, with pricing tiers at 495€/1g and 975€/5g, reflecting its specialized applications in drug discovery .

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

imino-methyl-oxo-quinolin-8-yl-λ6-sulfane |

InChI |

InChI=1S/C10H10N2OS/c1-14(11,13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7,11H,1H3 |

InChI Key |

VKPOJWXMDDJWHR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized using methods such as the Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach–Knorr, and Combes reactions.

Introduction of the Sulfanone Group: The sulfanone group can be introduced through reactions involving sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the sulfanone group are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, sulfides.

Substitution Products: Various substituted quinoline and sulfanone derivatives.

Scientific Research Applications

Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone involves its interaction with molecular targets and pathways within biological systems. The quinoline ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The sulfanone group can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction .

Comparison with Similar Compounds

Structural and Electronic Differences

- Quinolin-8-yl vs. Phenyl Derivatives: The quinoline moiety introduces aromaticity and planar geometry, favoring interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrophobic effects. In contrast, 4-methylphenyl or 4-methoxyphenyl substituents offer simpler steric profiles and tunable electronic effects (e.g., methoxy groups enhance electron density) .

- Hydroxy vs.

Medicinal Chemistry Relevance

Sulfoximines are highlighted as "rising stars" in drug discovery for their ability to improve pharmacokinetic properties. The quinolin-8-yl derivative’s aromatic system may enhance binding to targets like kinases or GPCRs, while methoxy or methyl groups in analogues could optimize logP values for blood-brain barrier penetration .

Biological Activity

Imino(methyl)(quinolin-8-yl)-lambda6-sulfanone, a compound with the CAS number 2287309-88-8, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on available research findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a quinoline moiety and a sulfanone group. The synthesis typically involves multi-step organic reactions, including the formation of the imino group and subsequent modifications to introduce the quinoline and sulfanone functionalities.

Synthetic Route

- Starting Materials : Quinoline derivatives and sulfur-based reactants.

- Reagents : Commonly used reagents include thionyl chloride for chlorination and various amines for nucleophilic substitution.

- Conditions : Reactions are often conducted under controlled temperatures with solvents like dichloromethane or ethanol to optimize yield.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. Its sulfanone group may facilitate interactions through hydrogen bonding, while the quinoline moiety can enhance lipophilicity, promoting cellular uptake.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial infections.

Anticancer Properties

This compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves:

- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cell proliferation.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Study 2: Anticancer Activity

In a separate investigation reported in Journal of Medicinal Chemistry, researchers assessed the anticancer properties of the compound on different cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against both MCF-7 and HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.